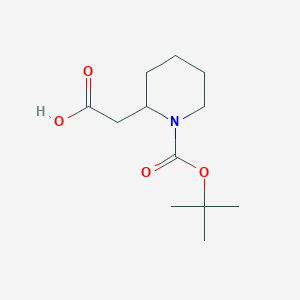![molecular formula C19H14 B135079 10-Methylbenz[a]anthracene CAS No. 2381-15-9](/img/structure/B135079.png)
10-Methylbenz[a]anthracene
Overview
Description
10-Methylbenz[a]anthracene is a chemical compound with the molecular formula C19H14 . It is a derivative of benz[a]anthracene, with a methyl group attached to the 10th carbon atom . It contains a total of 36 bonds, including 22 non-hydrogen bonds, 21 multiple bonds, 21 aromatic bonds, 4 six-membered rings, and 3 ten-membered rings .
Synthesis Analysis
The synthesis of 9- and 10-methylbenz[a]anthracenes has been described in various studies . These methods are reported to be simple and convenient, providing the compounds in good yields and high purity .Molecular Structure Analysis
The molecular structure of this compound includes a total of 36 bonds; 22 non-H bonds, 21 multiple bonds, 21 aromatic bonds, 4 six-membered rings, and 3 ten-membered rings . The IUPAC Standard InChI for this compound isInChI=1S/C19H14/c1-13-6-7-15-11-16-9-8-14-4-2-3-5-18 (14)19 (16)12-17 (15)10-13/h2-12H,1H3 . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not widely reported, it is known that methyl substitution in benz[a]anthracene leads to isomeric derivatives with distinctly different carcinogenic potencies . These differences in carcinogenic activity can be explained by examining the presumed in vivo metabolic transformations of these compounds using molecular orbital reactivity indices .Physical And Chemical Properties Analysis
This compound has a molecular weight of 242.3 g/mol . It has a XLogP3 value of 6.4, indicating its lipophilicity . It has no hydrogen bond donors or acceptors, and no rotatable bonds . Its exact mass and monoisotopic mass are both 242.109550447 g/mol .Scientific Research Applications
Intramolecular Behaviors and Chemical Transformations
A study by Kendall and Shechter (2001) highlighted the intramolecular behaviors of anthryldicarbenic systems, such as dibenzo[b,f]pentalene and 1H,5H-dicyclobuta[de,kl]anthracene, derived from 10-Methylbenz[a]anthracene-related compounds. Their research sheds light on the carbenic decomposition and formation of complex chemical structures, opening avenues for creating novel organic compounds with potential applications in material science and organic synthesis (Kendall & Shechter, 2001).
Synthesis of Molecular Electronics Materials
Bałczewski et al. (2006) described the synthesis of a 10-Benzyloxy-1,2,3-trimethoxy-6,7-(methylene-1,3-dioxy)anthracene, a derivative aimed for use in molecular electronics. This work demonstrates the potential of this compound derivatives in the development of materials for electronic applications, showcasing their utility in creating more efficient and versatile electronic devices (Bałczewski et al., 2006).
Environmental Applications: PAHs Detection
Research involving the development of novel nano-adsorbents for magnetic solid-phase extraction of polycyclic aromatic hydrocarbons (PAHs) in environmental samples has also been reported. Fe3O4@ionic liquid@methyl orange nanoparticles were synthesized for the extraction of PAHs, indicating the role of this compound derivatives in environmental monitoring and pollution control efforts (Liu et al., 2014).
Antibacterial Activity
Nurbayti et al. (2022) synthesized 1,3,5,7-tetrahydroxy-9,10-anthraquinone and anthrone derivatives to assess their antibacterial activity. This study underscores the biomedical applications of compounds related to this compound, highlighting their potential as antibacterial agents (Nurbayti, Mujahidin, & Syah, 2022).
Photophysical Properties and Sensor Applications
Densil et al. (2018) explored the aggregation-induced emission enhancement of anthracene-derived Schiff base compounds. Their findings point to the utility of this compound derivatives in sensing applications, including the detection of bovine serum albumin and optical cell imaging, demonstrating their potential in biosensing and diagnostic technologies (Densil et al., 2018).
Safety and Hazards
10-Methylbenz[a]anthracene is considered a hazardous substance . It is advised to avoid dust formation, ingestion, and inhalation, and to avoid getting it in the eyes, on the skin, or on clothing . It is also advised to keep containers tightly closed in a dry, cool, and well-ventilated place, and to protect from direct sunlight .
Mechanism of Action
Target of Action
10-Methylbenz[a]anthracene, also known as 7-Methylbenz[a]anthracene , is a polycyclic aromatic hydrocarbon (PAH) that primarily targets DNA and proteins within cells . It interacts with these macromolecules, leading to various biochemical and physiological changes.
Mode of Action
The compound’s interaction with its targets involves the formation of covalent bonds, particularly with DNA . This interaction can lead to DNA damage, potentially causing mutations and triggering carcinogenic processes . The compound can also interact with proteins, altering their structure and function .
Biochemical Pathways
This compound affects several biochemical pathways. It is metabolized by microsomal mixed function oxidases, leading to the formation of reactive intermediates . These intermediates can bind covalently to DNA and proteins, disrupting their normal function . The compound’s effects on these pathways can lead to oxidative stress, DNA damage, and potentially, carcinogenesis .
Pharmacokinetics
Like other pahs, it is likely to be lipophilic, allowing it to cross cell membranes and distribute throughout the body . Its metabolism involves oxidation by microsomal enzymes, producing reactive intermediates .
Result of Action
The molecular and cellular effects of this compound’s action include DNA damage, oxidative stress, and changes in protein structure and function . These effects can disrupt normal cellular processes and lead to pathological conditions, including cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is a product of incomplete combustion, and sources include oil refinery emissions, gasoline exhaust, and cooking emissions . These environmental sources can contribute to human exposure and influence the compound’s effects.
Biochemical Analysis
Biochemical Properties
10-Methylbenz[a]anthracene plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with microsomal mixed function oxidases, which metabolize the compound and facilitate its binding to DNA . This interaction is significant as it leads to the formation of DNA adducts, which are critical in the study of mutagenesis and carcinogenesis. Additionally, this compound has been shown to inhibit enzymes such as acetylcholinesterase and monoamine oxidase, indicating its potential impact on neurotransmitter regulation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it induces oxidative stress, leading to neuronal damage and cell death . This compound also disrupts cholinergic and monoaminergic enzyme activities, which are essential for proper neuronal function. Furthermore, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its role in carcinogenesis and neurotoxicity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds covalently to DNA in the presence of microsomal enzymes, leading to the formation of DNA adducts . This binding can result in mutations and disruptions in gene expression, contributing to its carcinogenic properties. Additionally, this compound inhibits specific enzymes, such as acetylcholinesterase and monoamine oxidase, affecting neurotransmitter levels and signaling pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied extensively in laboratory settings. It has been observed that the compound’s effects on cellular function can change with prolonged exposure. For instance, the solubility of this compound in water at 27°C is relatively low, which may influence its bioavailability and long-term effects on cells . Additionally, the compound’s stability and degradation products can impact its overall toxicity and effectiveness in biochemical studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to significant toxic effects, including pulmonary toxicity and liver damage . In rat models, varying doses of this compound have been associated with dose-dependent increases in tumor markers and histopathological changes in tissues . These findings highlight the importance of dosage considerations in the study of this compound’s biochemical effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as aldo-keto reductases (AKRs) and microsomal mixed function oxidases . These enzymes facilitate the oxidation and reduction of the compound, leading to the formation of reactive oxygen species (ROS) and DNA adducts. The metabolic activation of this compound is a critical factor in its carcinogenic and toxic properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its solubility and interactions with binding proteins . The compound’s low solubility in water suggests that it may rely on specific transporters or binding proteins for effective distribution within the body. Additionally, its accumulation in certain tissues can lead to localized toxic effects, further emphasizing the importance of understanding its transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Studies have shown that the compound can localize to specific cellular compartments, such as the nucleus, where it interacts with DNA and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to its site of action. Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and effects on cellular function.
properties
IUPAC Name |
10-methylbenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-6-7-15-11-16-9-8-14-4-2-3-5-18(14)19(16)12-17(15)10-13/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMGYHICFXGLAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(C=CC4=CC=CC=C43)C=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073293 | |
| Record name | 10-Methylbenz[a]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [HSDB] | |
| Record name | 10-Methylbenz(a)anthracene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3362 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 5.5X10-2 mg/L at 27 °C, Insoluble in water, Soluble in ethanol, acetic acid | |
| Record name | 10-Methylbenz(a)anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4052 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000001 [mmHg] | |
| Record name | 10-Methylbenz(a)anthracene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3362 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Yellow plates from alcohol | |
CAS RN |
2381-15-9 | |
| Record name | 10-Methylbenz[a]anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2381-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Methylbenz(a)anthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Methylbenz[a]anthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409456 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10-Methylbenz[a]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AR-E40 10-METHYLBENZ(A)ANTHRACENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-METHYLBENZ(A)ANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH803A2AAG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 10-Methylbenz(a)anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4052 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
184 °C | |
| Record name | 10-Methylbenz(a)anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4052 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{4-[(Pyridin-2-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B135000.png)
![(3R,7S,10R,11R)-10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,11-diethyl-7-methyl-azacyclotetradecan-2-one](/img/structure/B135002.png)
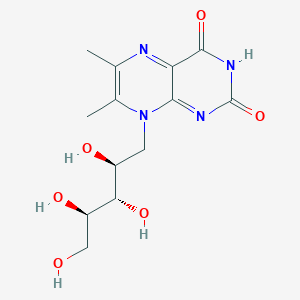

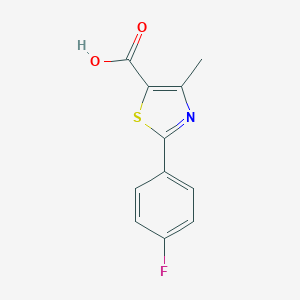
![6-Methylbenz[a]anthracene](/img/structure/B135010.png)
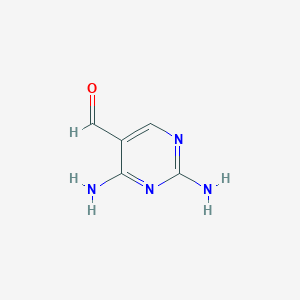
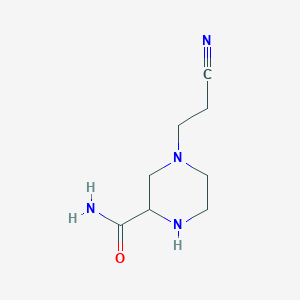
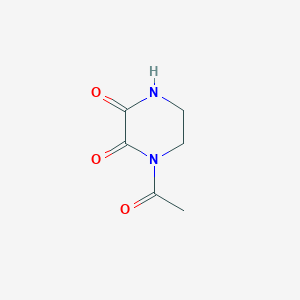
![2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B135021.png)
